molecular formula C₂₇H₃₂F₂N₈.CH₄O₃S B560073 Abemaciclib mesylate CAS No. 1231930-82-7

Abemaciclib mesylate

カタログ番号 B560073
CAS番号: 1231930-82-7
分子量: 602.7
InChIキー: NCJPFQPEVDHJAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Abemaciclib mesylate is a CDK inhibitor with selectivity for CDK4 and CDK6 . It belongs to a class of medications called kinase inhibitors . It works by blocking the action of an abnormal protein that signals cancer cells to multiply, helping slow or stop the spread of cancer cells . It is used in combination with tamoxifen or an aromatase inhibitor to treat a certain type of hormone receptor-positive, early breast cancer .


Synthesis Analysis

The synthesis of Abemaciclib mesylate involves reacting a compound 9 with a compound 5 under the action of strong alkali to obtain a compound 10 . The compound 10 is then salified in a proper solvent under the action of methanesulfonic acid to obtain Abemaciclib mesylate .


Molecular Structure Analysis

Abemaciclib mesylate has a molecular formula of C28H36F2N8O3S . It is a potent and selective inhibitor of CDK4 and CDK6 with IC50 of 2 nM and 10 nM in cell-free assays, respectively .


Chemical Reactions Analysis

Abemaciclib has demonstrated efficacy as a single agent in heavily pretreated patients with HR+/HER2− MBC based on the phase II MONARCH-1 trial .


Physical And Chemical Properties Analysis

Abemaciclib mesylate has a molecular weight of 602.70 . It is stable if stored as directed and should avoid strong oxidizing agents .

科学的研究の応用

Application in Breast Cancer Treatment

  • Specific Scientific Field: Oncology, specifically Breast Cancer treatment .
  • Summary of the Application: Abemaciclib mesylate is used as a CDK4/6 inhibitor in the treatment of ER+ breast cancer . It has shown to inhibit retinoblastoma phosphorylation, leading to G1/S arrest in ER+ breast cancer cells .
  • Methods of Application: In preclinical breast cancer models, both in vitro and in vivo, abemaciclib was used alone or in combination with antimitotic and targeted therapies . The study used a panel of 44 breast cancer cell lines to observe the differential sensitivity to abemaciclib .
  • Results or Outcomes: The study found that equivalent levels of tumor growth inhibition were observed in ER+/HER2−, ER+/HER2+ as well as biomarker selected TNBC xenografts in response to abemaciclib . The subtypes most likely to respond to abemaciclib-based therapies can be identified by measurement of a specific set of biomarkers associated with increased dependency on cyclinD:CDK4/6:Rb signaling .

Application in Non-Small Cell Lung Cancer (NSCLC) Treatment

  • Specific Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) treatment .
  • Summary of the Application: Abemaciclib mesylate is used as an inhibitor of CDK4 and CDK6 in the treatment of NSCLC .
  • Methods of Application: The study included a phase I dose escalation followed by tumor-specific cohorts for NSCLC . The maximum tolerated dose was found to be 200 mg every 12 hours .
  • Results or Outcomes: Radiographic responses were achieved in previously treated patients with NSCLC . The study demonstrated single-agent activity for patients with advanced NSCLC .

Application in Melanoma Treatment

  • Specific Scientific Field: Oncology, specifically Melanoma treatment .
  • Summary of the Application: Abemaciclib has been used in trials studying the treatment of melanoma . Melanoma is a type of skin cancer that can spread to other organs in the body.

Application in Early Breast Cancer Treatment

  • Specific Scientific Field: Oncology, specifically Early Breast Cancer treatment .
  • Summary of the Application: On October 12, 2021, the Food and Drug Administration approved abemaciclib with endocrine therapy (tamoxifen or an aromatase inhibitor) for adjuvant treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, node-positive, early breast cancer at high risk of recurrence and a Ki-67 score ≥20% .
  • Methods of Application: Patients were randomized to receive either 2 years of abemaciclib plus their physician’s choice of standard endocrine therapy or standard endocrine therapy alone .
  • Results or Outcomes: The trial demonstrated a statistically significant improvement in invasive disease-free survival (IDFS). IDFS at 36 months was 86.1% for patients receiving abemaciclib plus tamoxifen or an aromatase inhibitor and 79.0% for those receiving tamoxifen or an aromatase inhibitor .

Application in Lymphoma Treatment

  • Specific Scientific Field: Oncology, specifically Lymphoma treatment .
  • Summary of the Application: Abemaciclib has been used in trials studying the treatment of lymphoma . Lymphoma is a type of blood cancer that develops from lymphocytes (a type of white blood cell).

Application in Glioblastoma Treatment

  • Specific Scientific Field: Oncology, specifically Glioblastoma treatment .
  • Summary of the Application: Abemaciclib has been used in trials studying the treatment of glioblastoma . Glioblastoma is a type of brain cancer known for its aggressive nature.

Safety And Hazards

Abemaciclib mesylate is harmful if swallowed and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also reported to cause severe diarrhea, which can lead to dehydration or infection .

将来の方向性

Abemaciclib has been approved for the treatment of HR-positive and HER2-negative advanced or metastatic breast cancer that has progressed after unsuccessful endocrine therapy . Future research may focus on its potential use in other types of cancers .

特性

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPFQPEVDHJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F2N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856159
Record name Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abemaciclib mesylate

CAS RN

1231930-82-7
Record name Abemaciclib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231930827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyrimidinamine,N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABEMACICLIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKT462Q807
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
39
Citations
A Patnaik, LS Rosen, SM Tolaney, AW Tolcher… - Cancer discovery, 2016 - AACR
… treated with abemaciclib mesylate at 100 mg/kg. Survival was significantly different from the vehicle control group compared with the groups treated with abemaciclib mesylate at 50 mg/…
Number of citations: 620 aacrjournals.org
H Lee, HS Hoe - Pharmacological Research, 2023 - Elsevier
… of abemaciclib mesylate on cognitive function and Aβ/tau pathology and found that abemaciclib mesylate … Abemaciclib mesylate also inhibited Aβ accumulation by enhancing the activity …
Number of citations: 3 www.sciencedirect.com
R Torres-Guzmán, B Calsina, A Hermoso, C Baquero… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… ) NOD SCID mice (n = 8/group) implanted with ZR-75-1 xenograft tumors were treated by oral gavage (PO) once-daily for 28 days (QDx28) with 50 or 75 mg/kg of abemaciclib mesylate …
Number of citations: 150 www.ncbi.nlm.nih.gov
ES Kim - Drugs, 2017 - Springer
Abemaciclib (Verzenio™) is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 that is being developed by Eli Lilly and Company. Abemaciclib has been approved in …
Number of citations: 85 link.springer.com
M Zhao, J Cai, X Zhao - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
… In particular, heterocycles with a fluorinated 2-aminopyrimidine such as abemaciclib mesylate 8 and fostamitinib disodium hydrate 9 exhibit excellent bioactivity presumably due to the …
Number of citations: 13 pubs.rsc.org
S Stegemann, C Moreton, S Svanbäck, K Box… - Drug Discovery …, 2022 - Elsevier
In 1997, the ‘Rule of Five’ (Ro5) suggested physicochemical limitations for orally administered drugs, based on the analysis of chemical libraries from the early 1990s. In this review, we …
Number of citations: 7 www.sciencedirect.com
Z Dong, Z Wang, W Dong, W Li - 2023 - researchsquare.com
… Abemaciclib mesylate, a third-generation CDK4/6 inhibitor, alias LY2835219, was developed by Lilly[2]and launched in the US in 2017. It is indicated in combination with fulvestrant or …
Number of citations: 2 www.researchsquare.com
C Wang, J Cai, M Zhang, X Zhao - The Journal of Organic …, 2017 - ACS Publications
A direct fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor in the presence of Ag(I) is presented, affording the corresponding 4,6-disubstituted 5-fluoro-2-…
Number of citations: 28 pubs.acs.org
T Liu, K Hou, J Li, T Han, S Liu, J Wei - The Journal of Prevention of …, 2023 - Springer
… reported abemaciclib mesylate affects … abemaciclib mesylate suppressed LPS-mediated proinflammatory cytokine levels by downregulating AKT/STAT3 signaling. Abemaciclib mesylate …
Number of citations: 0 link.springer.com
D Simoneschi, G Rona, N Zhou, YT Jeong, S Jiang… - Nature, 2021 - nature.com
… phenotypes and for immunofluorescence staining, abemaciclib mesylate (8 mg kg −1 , Selleck … To measure abemaciclib by LC-MS/MS, abemaciclib mesylate was administered by daily …
Number of citations: 68 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。